benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a complex carbohydrate derivative. It is primarily used as an inhibitor of O-linked glycosylation in various cell lines. This compound also inhibits 2,3 (O)-sialyltransferase and disrupts glycoprotein targeting in HT-29 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by the introduction of the benzyl groups. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate. The acetamido group is introduced using acetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are ethers or esters.
Scientific Research Applications
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a substrate for N-acetyl-β-D-glucosaminyltransferase.
Biology: Inhibits O-linked glycosylation and 2,3 (O)-sialyltransferase in cell lines.
Medicine: Disrupts glycoprotein targeting in HT-29 cells, which can be useful in cancer research.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in glycosylation. It targets O-linked glycosylation pathways and 2,3 (O)-sialyltransferase, thereby disrupting the normal glycosylation process in cells. This disruption can affect cell signaling and protein targeting, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar in structure but differs in the position of the benzyl groups.
Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside: Contains an azido group instead of an acetamido group.
Uniqueness
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific inhibition of O-linked glycosylation and 2,3 (O)-sialyltransferase. This makes it particularly useful in studies related to glycoprotein targeting and cell signaling .
Properties
IUPAC Name |
N-[5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMIDJUZUBPQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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